Pongamol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pongamol can be synthesized through various chemical reactions involving the extraction of Pongamia pinnata seeds. The seeds are subjected to solvent extraction processes to isolate this compound. The compound can also be synthesized through demethylation reactions using aluminium chloride, which yields nor-pongamol .
Industrial Production Methods: In industrial settings, this compound is typically extracted from the seeds of Pongamia pinnata using organic solvents. The extraction process involves crushing the seeds, followed by solvent extraction and purification steps to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Pongamol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using potassium permanganate, resulting in the formation of benzoic acid.
Reduction: Reduction reactions involving this compound can lead to the formation of different isomeric products.
Substitution: this compound reacts with bromine to form tetrabromo derivatives, which can further react to yield tribromo compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate
Reduction: Hydriodic acid
Substitution: Bromine
Major Products Formed:
Oxidation: Benzoic acid
Reduction: Isomeric products
Substitution: Tetrabromo and tribromo derivatives
Scientific Research Applications
Chemistry: Pongamol is used as a precursor in the synthesis of various chemical compounds due to its reactive nature.
Medicine: this compound has shown potential in neuroprotection, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Mechanism of Action
Pongamol exerts its effects through the modulation of various molecular pathways:
Antioxidant Activity: this compound activates the MAPKs/Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes and reduces oxidative stress.
Anti-apoptotic Effects: this compound decreases the levels of apoptosis-related proteins such as Bax and Cytochrome C while increasing the levels of anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Pongamol is unique due to its specific combination of pharmacological activities. Similar compounds include:
Pongone: Another flavonoid found in Pongamia pinnata with similar antioxidant properties.
Galbone: A compound with anti-inflammatory properties found in the same plant.
Pongalabol: Known for its antimicrobial activities.
This compound stands out due to its comprehensive range of activities, including neuroprotection, which is not as prominent in the other compounds.
Properties
IUPAC Name |
1-(4-methoxy-1-benzofuran-5-yl)-3-phenylpropane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-21-18-13(7-8-17-14(18)9-10-22-17)16(20)11-15(19)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLSKKJNOIMMBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=CO2)C(=O)CC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351019 | |
Record name | 1,3-Propanedione, 1-(4-methoxy-5-benzofuranyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484-33-3 | |
Record name | Pongamol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pongamol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanedione, 1-(4-methoxy-5-benzofuranyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methoxy-5-benzofuranyl)-3-phenyl-1,3-propanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PONGAMOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y19QCY6I4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pongamol in inhibiting cancer metastasis?
A1: this compound inhibits cancer metastasis primarily by suppressing the epithelial-to-mesenchymal transition (EMT) process. [] It achieves this by inhibiting the activation of focal adhesion kinase (FAK) and the Akt/mTOR signaling pathways. [] These pathways are crucial for cell migration, invasion, and other processes involved in metastasis.
Q2: How does this compound affect EMT markers in lung cancer cells?
A2: Treatment with this compound has been shown to decrease the expression of several mesenchymal proteins in lung cancer cells, including N-cadherin, vimentin, Snail, and Slug. [] These proteins are key markers of EMT and their downregulation suggests this compound's inhibitory effect on this process.
Q3: Does this compound influence anchorage-independent growth in cancer cells?
A3: Yes, this compound significantly inhibits the survival and growth of cancer cells in an anchorage-independent manner. [] This effect is observed through the depletion of growing colonies in this compound-pretreated cells, suggesting its potential to combat metastasis. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C18H14O4, and its molecular weight is 294.29 g/mol. []
Q5: Which spectroscopic techniques have been used to characterize this compound?
A5: this compound has been characterized using various spectroscopic methods, including UV-Vis spectroscopy, IR spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR techniques like HSQC and HMBC). [, , , , , ]
Q6: How does the stability of this compound in cosmetic formulations vary?
A6: The stability of this compound in cosmetic formulations can be influenced by factors like the presence of other ingredients, pH, and exposure to light and air. [] Research indicates that specific formulations can enhance the photoprotective efficacy and stability of this compound. []
Q7: Have any computational studies been conducted on this compound?
A8: Yes, Density Functional Theory (DFT) calculations have been performed on this compound to determine its binding energy and predict potential drug activities using the PASS prediction method. []
Q8: How does the structure of this compound contribute to its anti-acetylcholinesterase activity?
A9: Research has shown that modifications to the basic chalcone structure of this compound can significantly impact its anti-acetylcholinesterase activity and cytotoxicity. [] While this compound itself displays this activity, other flavonoids from the same source, with structural variations, have shown stronger inhibitory effects. []
Q9: What strategies are being explored to improve the stability and bioavailability of this compound for pharmaceutical applications?
A10: Research is ongoing to develop novel drug delivery systems like liposomes to enhance the bioavailability and controlled release of this compound for transdermal applications. []
Q10: What is known about the safety and toxicity of this compound?
A11: this compound has shown promising biological activities, but further research is required to establish its complete safety profile, particularly for long-term use. Traditional uses and some studies suggest potential toxicity, highlighting the need for comprehensive toxicological assessments. [, , ]
Q11: What is the bioavailability of Karanjin, a related compound, from Pongamia pinnata?
A12: Research indicates that the bioavailability of Karanjin, a furanoflavone often found alongside this compound in Pongamia pinnata, can be limited. [] This highlights the importance of developing effective delivery systems for these compounds.
Q12: What analytical methods are commonly used for the detection and quantification of this compound?
A13: Common analytical methods used for this compound include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array detector (PDA), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). [, , , ]
Q13: Are there any known environmental concerns regarding this compound or its sources?
A14: While this compound is a natural compound, research is needed to fully understand its environmental fate, degradation pathways, and potential ecological effects. This information is crucial for ensuring its sustainable use and minimizing any negative impacts on the environment. [, ]
Q14: What is the historical context of this compound research?
A15: this compound has a long history of traditional use, particularly in Ayurvedic medicine. [] Scientific investigations into its properties and potential applications are ongoing, with growing interest in its anti-cancer, anti-inflammatory, and wound healing properties. [, ]
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